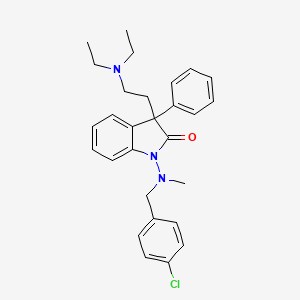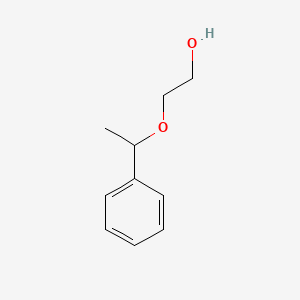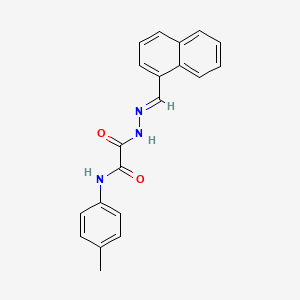
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a p-chlorobenzyl group, a diethylaminoethyl group, and a phenyl-indolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone typically involves multiple steps, starting with the preparation of the indolinone core. The indolinone can be synthesized through a cyclization reaction of an appropriate precursor. The p-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a p-chlorobenzyl halide reacts with a suitable nucleophile. The diethylaminoethyl group is then attached through an alkylation reaction, using diethylaminoethyl chloride or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may be used to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone can be compared with other similar compounds, such as:
1-((p-Methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a methoxy group instead of a chlorobenzyl group.
1-((p-Fluorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
| 33391-15-0 | |
Formule moléculaire |
C28H32ClN3O |
Poids moléculaire |
462.0 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H32ClN3O/c1-4-31(5-2)20-19-28(23-11-7-6-8-12-23)25-13-9-10-14-26(25)32(27(28)33)30(3)21-22-15-17-24(29)18-16-22/h6-18H,4-5,19-21H2,1-3H3 |
Clé InChI |
SSMPVWCSQTZZNU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)

![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
